molecular formula C11H11BrN2O B11778992 (S)-1-(5-(4-Bromophenyl)oxazol-2-YL)ethanamine CAS No. 1821813-97-1

(S)-1-(5-(4-Bromophenyl)oxazol-2-YL)ethanamine

Cat. No.: B11778992
CAS No.: 1821813-97-1
M. Wt: 267.12 g/mol
InChI Key: RKCVYSYZJXXLEW-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(5-(4-Bromophenyl)oxazol-2-YL)ethanamine is a chiral compound that features an oxazole ring substituted with a bromophenyl group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(5-(4-Bromophenyl)oxazol-2-YL)ethanamine typically involves the formation of the oxazole ring followed by the introduction of the bromophenyl group. Common synthetic routes may include:

    Cyclization Reactions: Formation of the oxazole ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the bromophenyl group via electrophilic aromatic substitution.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(5-(4-Bromophenyl)oxazol-2-YL)ethanamine can undergo various chemical reactions, including:

    Oxidation: Conversion of the ethanamine group to other functional groups.

    Reduction: Reduction of the oxazole ring or the bromophenyl group.

    Substitution: Replacement of the bromine atom with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines or thiols).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of (S)-1-(5-(4-Bromophenyl)oxazol-2-YL)ethanamine would depend on its specific biological target. Potential mechanisms may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Interaction: Binding to receptors and modulating their activity.

    Pathway Modulation: Affecting cellular signaling pathways involved in various physiological processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (S)-1-(5-(4-Bromophenyl)oxazol-2-YL)ethanamine may include other oxazole derivatives or bromophenyl-substituted compounds. Examples include:

  • (S)-1-(5-(4-Chlorophenyl)oxazol-2-YL)ethanamine
  • (S)-1-(5-(4-Fluorophenyl)oxazol-2-YL)ethanamine

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and chiral nature, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

CAS No.

1821813-97-1

Molecular Formula

C11H11BrN2O

Molecular Weight

267.12 g/mol

IUPAC Name

(1S)-1-[5-(4-bromophenyl)-1,3-oxazol-2-yl]ethanamine

InChI

InChI=1S/C11H11BrN2O/c1-7(13)11-14-6-10(15-11)8-2-4-9(12)5-3-8/h2-7H,13H2,1H3/t7-/m0/s1

InChI Key

RKCVYSYZJXXLEW-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C1=NC=C(O1)C2=CC=C(C=C2)Br)N

Canonical SMILES

CC(C1=NC=C(O1)C2=CC=C(C=C2)Br)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.